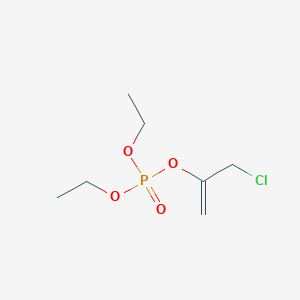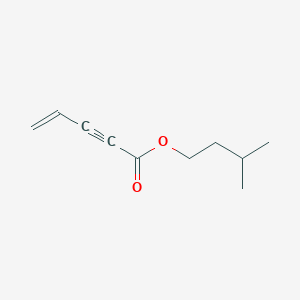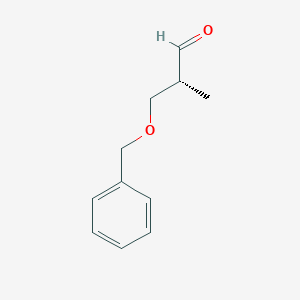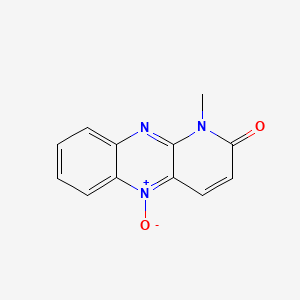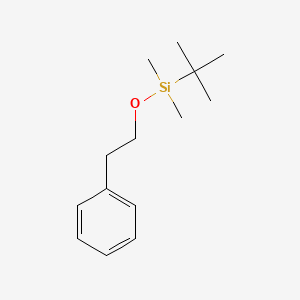![molecular formula C27H36N3P B14431061 N,N',N''-{Phosphanetriyltris[(4,1-phenylene)methylene]}tris(N-methylmethanamine) CAS No. 78357-41-2](/img/structure/B14431061.png)
N,N',N''-{Phosphanetriyltris[(4,1-phenylene)methylene]}tris(N-methylmethanamine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’,N’'-{Phosphanetriyltris[(4,1-phenylene)methylene]}tris(N-methylmethanamine): is a complex organic compound characterized by its unique structure, which includes a phosphine core connected to three phenylene groups, each further linked to N-methylmethanamine units
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’,N’'-{Phosphanetriyltris[(4,1-phenylene)methylene]}tris(N-methylmethanamine) typically involves a multi-step process. One common method includes the reaction of triphenylphosphine with formaldehyde and N-methylmethanamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the formation of the desired product without decomposition.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the industrial synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’,N’'-{Phosphanetriyltris[(4,1-phenylene)methylene]}tris(N-methylmethanamine) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives.
Substitution: The phenylene and N-methylmethanamine groups can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the specific reagents used, but typically involve the use of catalysts and controlled temperatures.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and various substituted phenylene and N-methylmethanamine compounds. These products have diverse applications in organic synthesis and materials science.
Wissenschaftliche Forschungsanwendungen
N,N’,N’'-{Phosphanetriyltris[(4,1-phenylene)methylene]}tris(N-methylmethanamine) has a wide range of scientific research applications:
Chemistry: The compound is used as a ligand in coordination chemistry, facilitating the formation of complex metal-organic frameworks.
Medicine: Research is ongoing into its use as a therapeutic agent, particularly in the treatment of certain cancers and neurological disorders.
Industry: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Wirkmechanismus
The mechanism by which N,N’,N’'-{Phosphanetriyltris[(4,1-phenylene)methylene]}tris(N-methylmethanamine) exerts its effects involves its ability to interact with various molecular targets. The phosphine core can coordinate with metal ions, forming stable complexes that can catalyze a range of chemical reactions. The phenylene and N-methylmethanamine groups contribute to the compound’s reactivity and ability to participate in substitution and redox reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N,N’,N’-Tetramethyl-1,4-phenylenediamine: Known for its use as a redox indicator.
1,3,5-Tris(diphenylamino)benzene: Used in the synthesis of conjugated microporous polymers.
1,3,5-Tris[(3-methylphenyl)-phenylamino]benzene: Known for its high iodine capture capacity.
Uniqueness
N,N’,N’'-{Phosphanetriyltris[(4,1-phenylene)methylene]}tris(N-methylmethanamine) stands out due to its unique combination of a phosphine core with phenylene and N-methylmethanamine groups. This structure imparts distinct chemical properties, making it highly versatile for various applications in chemistry, biology, medicine, and industry.
Eigenschaften
CAS-Nummer |
78357-41-2 |
|---|---|
Molekularformel |
C27H36N3P |
Molekulargewicht |
433.6 g/mol |
IUPAC-Name |
1-[4-bis[4-[(dimethylamino)methyl]phenyl]phosphanylphenyl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C27H36N3P/c1-28(2)19-22-7-13-25(14-8-22)31(26-15-9-23(10-16-26)20-29(3)4)27-17-11-24(12-18-27)21-30(5)6/h7-18H,19-21H2,1-6H3 |
InChI-Schlüssel |
XKCMPLDXFPHRKD-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC1=CC=C(C=C1)P(C2=CC=C(C=C2)CN(C)C)C3=CC=C(C=C3)CN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


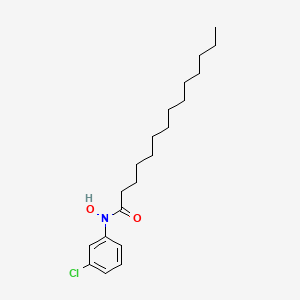
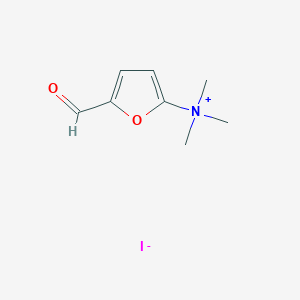
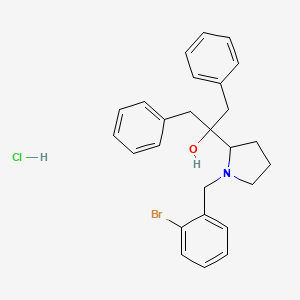
![Spiro[6,7-dioxabicyclo[3.2.2]nonane-2,9'-fluorene]](/img/structure/B14431005.png)
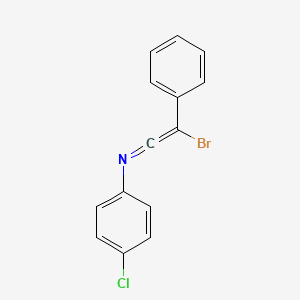
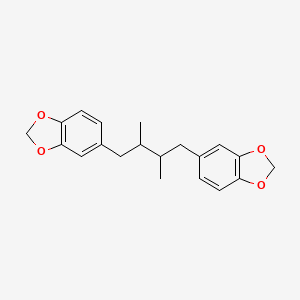
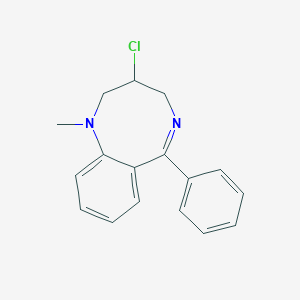
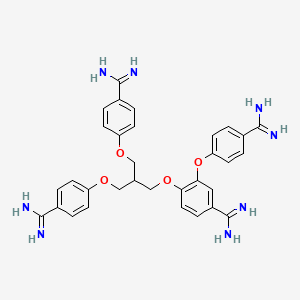
![Benzene, [(3-methyl-1,2-pentadienyl)thio]-](/img/structure/B14431044.png)
